Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 138173-31-6
VCID: VC15957472
InChI: InChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C10H16N2O2Si
Molecular Weight: 224.33 g/mol

Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate

CAS No.: 138173-31-6

Cat. No.: VC15957472

Molecular Formula: C10H16N2O2Si

Molecular Weight: 224.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate - 138173-31-6

Specification

CAS No. 138173-31-6
Molecular Formula C10H16N2O2Si
Molecular Weight 224.33 g/mol
IUPAC Name methyl 2-(trimethylsilylamino)pyridine-3-carboxylate
Standard InChI InChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12)
Standard InChI Key OEOCSVJGKCVVFJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=CC=C1)N[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-position with a trimethylsilyl (TMS)-protected amino group (-NHSi(CH₃)₃) and at the 3-position with a methyl ester (-COOCH₃). This arrangement creates a multifunctional scaffold capable of undergoing selective reactions at the silylated amino group, ester moiety, or pyridine nitrogen.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₁₆N₂O₂Si
Molecular Weight224.33 g/mol
IUPAC NameMethyl 2-(trimethylsilylamino)pyridine-3-carboxylate
InChIInChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12)
InChIKeyOEOCS

The TMS group enhances steric protection of the amino functionality while the ester group provides a handle for subsequent hydrolysis or transesterification.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step sequence:

  • Silylation of Pyridine-2-Amine:
    Pyridine-2-amine reacts with trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield 2-(trimethylsilyl)aminopyridine.

  • Esterification:
    The intermediate undergoes carboxylation at the 3-position followed by methyl ester formation using methanol under acidic conditions.

Reaction conditions typically employ anhydrous solvents (tetrahydrofuran or dichloromethane) at 0–25°C to prevent desilylation.

Process Optimization Challenges

Scale-up faces challenges including:

  • Moisture sensitivity of TMS intermediates requiring strict anhydrous conditions

  • Competing side reactions at the pyridine nitrogen during silylation

  • Purification difficulties due to similar polarities of byproducts

Industrial adaptations may utilize continuous flow chemistry to improve yield and reproducibility, though specific protocols remain proprietary.

Reactivity and Synthetic Applications

Silyl Group Transformations

The TMS-protected amino group serves as a masked nucleophile. Controlled hydrolysis (e.g., using aqueous HF or K₂CO₃/MeOH) generates free amines for subsequent coupling reactions:
TMS-NH-Pyridine+H2OH2N-Pyridine+Me3SiOH\text{TMS-NH-Pyridine} + \text{H}_2\text{O} \rightarrow \text{H}_2\text{N-Pyridine} + \text{Me}_3\text{SiOH}

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) when paired with aryl halides or boronic acids. For example:
Methyl 2-TMS-amino-pyridine-3-carboxylate+Ar-XPd catalystBiaryl derivatives\text{Methyl 2-TMS-amino-pyridine-3-carboxylate} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Biaryl derivatives}
Such reactions enable access to π-conjugated systems for materials science applications.

Ester Functionalization

The methyl ester undergoes standard transformations:

  • Hydrolysis: To carboxylic acids using LiOH/H₂O

  • Aminolysis: With primary amines to yield amides

  • Reduction: LiAlH₄ reduces the ester to a hydroxymethyl group

AspectProtocol
Personal ProtectionNitrile gloves, safety goggles, lab coat
VentilationFume hood for powder handling
StorageAirtight container under argon, -20°C
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Environmental and Regulatory Considerations

Ecotoxicity

No specific data exist, but the compound’s low water solubility (logP ≈ 2.1) and silicon content suggest slow biodegradation. Accumulation in aquatic sediments is possible.

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